molecular formula C12H14Cl3O3PS B072653 Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester CAS No. 1224-63-1

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester

Cat. No. B072653
CAS RN: 1224-63-1
M. Wt: 375.6 g/mol
InChI Key: COBDTFDDPRCJJX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used insecticide that belongs to the organophosphate family. It was first introduced in 1965 and has since become one of the most commonly used pesticides in the world. The compound is highly effective in controlling pests, but its use has also been associated with a number of health and environmental concerns.

Mechanism Of Action

Chlorpyrifos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This results in the accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting signals between nerve cells. The excess acetylcholine leads to overstimulation of the nervous system, which can cause a range of symptoms, including muscle spasms, convulsions, and respiratory failure.

Biochemical And Physiological Effects

Chlorpyrifos exposure has been associated with a range of biochemical and physiological effects. Studies have shown that chlorpyrifos can cause oxidative stress, inflammation, and DNA damage in various tissues, including the liver, brain, and lungs. Chlorpyrifos exposure has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.

Advantages And Limitations For Lab Experiments

Chlorpyrifos is widely used in laboratory experiments to study the effects of organophosphate exposure on various biological systems. Its advantages include its high potency, broad-spectrum activity, and relatively low cost. However, its use is also associated with a number of limitations, including its potential to cause non-specific effects and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on chlorpyrifos. These include:
1. Developing new methods for the synthesis of chlorpyrifos that are more efficient and environmentally friendly.
2. Investigating the mechanisms underlying the developmental and reproductive toxicity of chlorpyrifos.
3. Developing new strategies for the prevention and treatment of chlorpyrifos poisoning.
4. Studying the long-term effects of chlorpyrifos exposure on human health and the environment.
5. Developing new insecticides that are less toxic and more environmentally friendly than chlorpyrifos.

Synthesis Methods

Chlorpyrifos is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride. The resulting product is then reacted with 2,4-dichlorophenyl vinyl ether to produce chlorpyrifos. The synthesis process is relatively simple and can be carried out on a large scale, making it an attractive option for commercial production.

Scientific Research Applications

Chlorpyrifos has been extensively studied for its use as an insecticide in agriculture and public health. It has been shown to be highly effective in controlling a wide range of pests, including mosquitoes, flies, and termites. Chlorpyrifos is also used in the treatment of head lice and scabies.

properties

CAS RN

1224-63-1

Product Name

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester

Molecular Formula

C12H14Cl3O3PS

Molecular Weight

375.6 g/mol

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-

InChI Key

COBDTFDDPRCJJX-WQLSENKSSA-N

Isomeric SMILES

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl

SMILES

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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